ETHYL 4-BROMO-2-FORMYL-5-(2-METHOXYBENZOYLOXY)-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
ETHYL 4-BROMO-2-FORMYL-5-(2-METHOXYBENZOYLOXY)-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This particular compound features multiple functional groups, including a bromine atom, a formyl group, and an ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-BROMO-2-FORMYL-5-(2-METHOXYBENZOYLOXY)-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom into the benzofuran ring.
Formylation: Addition of the formyl group to the appropriate position on the benzofuran ring.
Esterification: Formation of the ester group through a reaction between a carboxylic acid and an alcohol.
Methoxybenzoylation: Attachment of the methoxybenzoyl group to the benzofuran ring.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols are in place, and implementing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-BROMO-2-FORMYL-5-(2-METHOXYBENZOYLOXY)-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would produce an alcohol derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-BROMO-2-FORMYL-5-(2-METHOXYBENZOYLOXY)-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-2-formylbenzofuran-3-carboxylate: Lacks the methoxybenzoyl and methyl groups.
Ethyl 2-formyl-5-((2-methoxybenzoyl)oxy)-7-methylbenzofuran-3-carboxylate: Lacks the bromine atom.
Ethyl 4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate: Lacks the methoxybenzoyl group.
Uniqueness
ETHYL 4-BROMO-2-FORMYL-5-(2-METHOXYBENZOYLOXY)-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to the presence of multiple functional groups that can interact synergistically, potentially leading to enhanced biological activity or unique chemical properties compared to its analogs.
Properties
IUPAC Name |
ethyl 4-bromo-2-formyl-5-(2-methoxybenzoyl)oxy-7-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrO7/c1-4-27-21(25)16-15(10-23)28-19-11(2)9-14(18(22)17(16)19)29-20(24)12-7-5-6-8-13(12)26-3/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJLGCPFACHNOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=CC=C3OC)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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